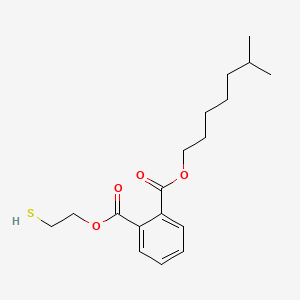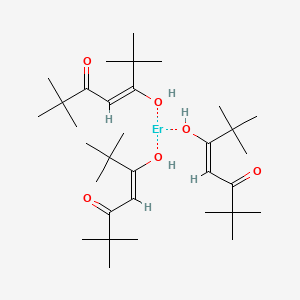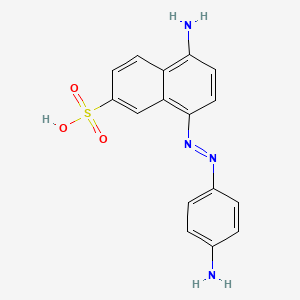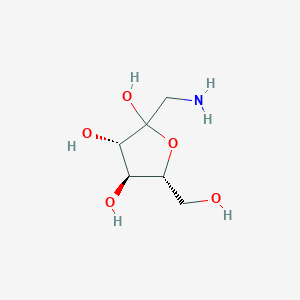
1,6,6-triacetyloxyhexa-2,4-diynyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6-triacetyloxyhexa-2,4-diynyl acetate is a chemical compound with the molecular formula C14H14O8 and a molecular weight of 310.26 g/mol . It is also known by its IUPAC name, acetic acid 1,6,6-triacetoxy-hexa-2,4-diynyl ester . This compound is characterized by its unique structure, which includes multiple acetoxy groups and a diynyl backbone.
Métodos De Preparación
The synthesis of 1,6,6-triacetyloxyhexa-2,4-diynyl acetate typically involves the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The industrial production methods for this compound may involve similar acetylation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,6,6-triacetyloxyhexa-2,4-diynyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, resulting in the formation of polyols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,6,6-triacetyloxyhexa-2,4-diynyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6,6-triacetyloxyhexa-2,4-diynyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The diynyl backbone can also interact with enzymes and other proteins, affecting their activity and function .
Comparación Con Compuestos Similares
1,6,6-triacetyloxyhexa-2,4-diynyl acetate can be compared with other similar compounds, such as:
1,6,6-trihydroxyhexa-2,4-diynyl acetate: This compound has hydroxyl groups instead of acetoxy groups, which affects its reactivity and applications.
1,6,6-triacetyloxyhexa-2,4-diynyl propionate: This compound has a propionate ester instead of an acetate ester, which can influence its chemical properties and uses. The uniqueness of this compound lies in its specific combination of acetoxy groups and diynyl backbone, which provides distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
67088-71-5 |
|---|---|
Fórmula molecular |
C14H14O8 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
1,6,6-triacetyloxyhexa-2,4-diynyl acetate |
InChI |
InChI=1S/C14H14O8/c1-9(15)19-13(20-10(2)16)7-5-6-8-14(21-11(3)17)22-12(4)18/h13-14H,1-4H3 |
Clave InChI |
KAOHNPSLUMEWLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C#CC#CC(OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


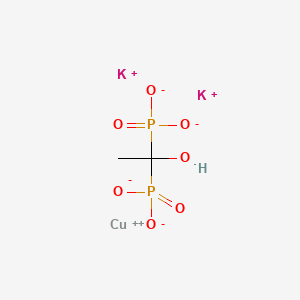
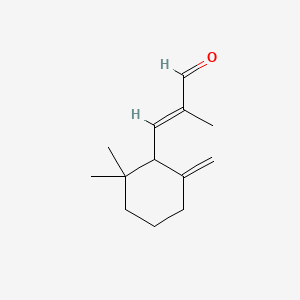
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
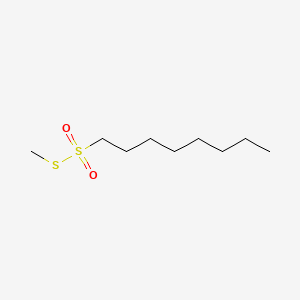

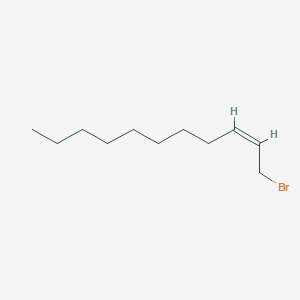
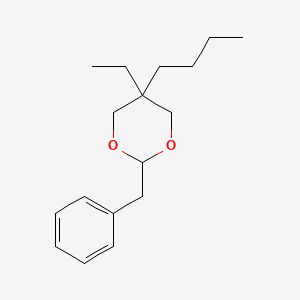
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

